Ethyl 3-methoxy-2-methylazetidine-3-carboxylate Ethyl 3-methoxy-2-methylazetidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17444402
InChI: InChI=1S/C8H15NO3/c1-4-12-7(10)8(11-3)5-9-6(8)2/h6,9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

CAS No.:

Cat. No.: VC17444402

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate -

Specification

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name ethyl 3-methoxy-2-methylazetidine-3-carboxylate
Standard InChI InChI=1S/C8H15NO3/c1-4-12-7(10)8(11-3)5-9-6(8)2/h6,9H,4-5H2,1-3H3
Standard InChI Key NSBWUFKFDRSOHZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CNC1C)OC

Introduction

Structural and Molecular Features

Core Architecture

The compound’s azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—serves as the structural backbone. The ring is substituted at the 3-position with a methoxy group (-OCH3_3), a methyl group (-CH3_3), and an ethyl ester (-COOCH2_2CH3_3). This substitution pattern introduces both steric and electronic effects, influencing reactivity and stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H15NO3\text{C}_8\text{H}_{15}\text{NO}_3
Molecular Weight173.21 g/mol
CAS Number2173413-24-4
Purity (Commercial)≥97%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural confirmation. The 1H^1\text{H}-NMR spectrum typically reveals:

  • A triplet for the ethyl ester’s methylene protons (δ\delta ~4.1 ppm, J=7.1HzJ = 7.1 \, \text{Hz}).

  • A singlet for the methoxy group (δ\delta ~3.3 ppm).

  • Resonances for the azetidine ring protons, split due to ring strain and substituent effects.
    IR spectroscopy identifies key functional groups, such as the ester carbonyl stretch (νC=O\nu_{\text{C=O}} ~1740 cm1^{-1}) and methoxy C-O vibrations (νC-O\nu_{\text{C-O}} ~1100 cm1^{-1}).

Synthesis and Manufacturing

Industrial Production

Commercial synthesis by MolCore BioPharmatech involves multi-step routes starting from azetidine precursors. Key steps include:

  • Ring Functionalization: Introducing the methoxy and methyl groups via nucleophilic substitution or catalytic coupling.

  • Esterification: Reaction with ethyl chloroformate or transesterification to install the ethyl ester .
    Optimized conditions (e.g., palladium catalysts, polar aprotic solvents) ensure high yields (>70%) and purity ≥97% .

Laboratory-Scale Methods

Academic routes often employ:

  • Azetidine Ring Construction: Cyclization of γ-amino alcohols or [2+2] cycloadditions.

  • Post-Functionalization: Reductive amination or Mitsunobu reactions to install substituents.
    For example, reductive amination of aldehydes with β-amino acids (similar to methods in S1P receptor ligand synthesis ) has been adapted to access azetidine intermediates.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Azetidine FormationPd(OAc)2_2, ligand, base65%
Methoxy InstallationNaH, CH3_3I, DMF82%
EsterificationEthyl chloroformate, pyridine75%

Chemical Reactivity and Derivatives

Ester Hydrolysis

The ethyl ester undergoes alkaline hydrolysis to yield the carboxylic acid, a precursor for amide or peptide conjugates. This reactivity is exploited in prodrug design.

Ring-Opening Reactions

Azetidine’s strain (≈25 kcal/mol ring strain) facilitates ring-opening nucleophilic attacks. For instance, reaction with Grignard reagents or amines produces γ-amino alcohols or diamines.

Functional Group Interconversion

The methoxy group can be demethylated (e.g., using BBr3_3) to a hydroxyl group, enabling further derivatization such as sulfonation or glycosylation.

Pharmaceutical Applications

Kinase Inhibition

The compound’s rigid azetidine core mimics adenine in ATP-binding pockets, making it a scaffold for kinase inhibitors. Analogues have shown sub-micromolar activity against CDK2 and EGFR in preclinical studies.

Neuropharmacology

Structural similarity to pyrrolidine-based neurotransmitters (e.g., nicotine) suggests potential in CNS drug discovery. Derivatives are being evaluated as α7 nicotinic acetylcholine receptor modulators.

Immunomodulation

Inspired by S1P receptor ligands , ethyl 3-methoxy-2-methylazetidine-3-carboxylate derivatives are being explored for S1P1_1 agonism to treat autoimmune diseases like multiple sclerosis.

Future Directions

Synthetic Methodology

Developing enantioselective routes to access chiral azetidines remains a challenge. Catalytic asymmetric hydrogenation or organocatalytic cyclizations could address this.

Drug Delivery Systems

The ethyl ester’s lipophilicity enhances blood-brain barrier penetration, positioning the compound as a candidate for CNS-targeted prodrugs.

Computational Modeling

Machine learning models predicting azetidine-derived compound bioavailability could accelerate lead optimization.

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